Cas no 1366572-79-3 (4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid)

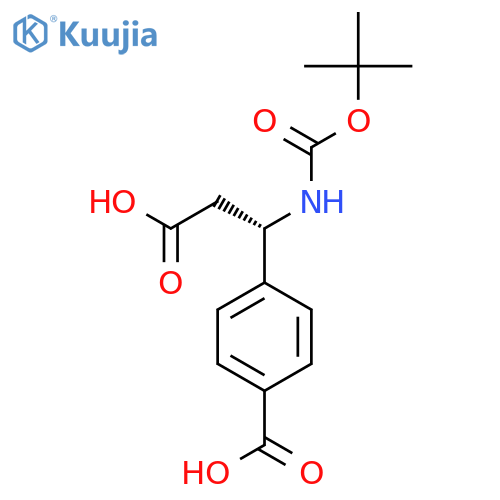

1366572-79-3 structure

商品名:4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid

- 4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid

- EN300-1162719

- 1366572-79-3

-

- インチ: 1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(8-12(17)18)9-4-6-10(7-5-9)13(19)20/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1

- InChIKey: LCZPLBKUZBPUBK-NSHDSACASA-N

- ほほえんだ: O(C(N[C@@H](CC(=O)O)C1C=CC(C(=O)O)=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 309.12123733g/mol

- どういたいしつりょう: 309.12123733g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 113Ų

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1162719-0.25g |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 0.25g |

$801.0 | 2023-05-23 | ||

| Enamine | EN300-1162719-0.5g |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 0.5g |

$836.0 | 2023-05-23 | ||

| Enamine | EN300-1162719-50mg |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 50mg |

$1020.0 | 2023-10-03 | ||

| Enamine | EN300-1162719-2500mg |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 2500mg |

$2379.0 | 2023-10-03 | ||

| Enamine | EN300-1162719-1000mg |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 1000mg |

$1214.0 | 2023-10-03 | ||

| Enamine | EN300-1162719-10.0g |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 10g |

$3746.0 | 2023-05-23 | ||

| Enamine | EN300-1162719-0.05g |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 0.05g |

$732.0 | 2023-05-23 | ||

| Enamine | EN300-1162719-5.0g |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 5g |

$2525.0 | 2023-05-23 | ||

| Enamine | EN300-1162719-0.1g |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 0.1g |

$767.0 | 2023-05-23 | ||

| Enamine | EN300-1162719-2.5g |

4-[(1S)-1-{[(tert-butoxy)carbonyl]amino}-2-carboxyethyl]benzoic acid |

1366572-79-3 | 2.5g |

$1707.0 | 2023-05-23 |

4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

1366572-79-3 (4-(1S)-1-{(tert-butoxy)carbonylamino}-2-carboxyethylbenzoic acid) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬